molecular formula C7H12N2O B573137 Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate CAS No. 1257293-97-2

Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate

Cat. No.: B573137
CAS No.: 1257293-97-2
M. Wt: 140.186
InChI Key: GVMHFLKYUIUXIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate is a compound that belongs to the class of azetidines, which are saturated heterocyclic organic compounds containing three carbon atoms and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of azetidin-1-yl(azetidin-3-yl)-methanone trifluoroacetate can be achieved through several methods. One common approach involves the reduction of azetidinones (β-lactams) using lithium aluminium hydride. This method is effective and can be enhanced by using a mixture of lithium aluminium hydride and aluminium trichloride . Another method involves the regio- and diastereoselective synthesis of azetidines from appropriately substituted oxiranes via ring transformation .

Industrial Production Methods: Industrial production of azetidin-1-yl(azetidin-3-yl)-methanone trifluoroacetate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and catalytic amounts of molecular iodine has been reported to be effective in producing azetidines with high efficiency .

Chemical Reactions Analysis

Types of Reactions: Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the azetidine ring, which provides a unique reactivity profile.

Common Reagents and Conditions: Common reagents used in the reactions of azetidin-1-yl(azetidin-3-yl)-methanone trifluoroacetate include lithium aluminium hydride for reduction, molecular iodine for catalysis, and various oxidizing agents for oxidation reactions .

Major Products Formed: The major products formed from the reactions of azetidin-1-yl(azetidin-3-yl)-methanone trifluoroacetate depend on the specific reaction conditions and reagents used. For example, reduction reactions typically yield azetidines, while oxidation reactions can produce a variety of oxidized derivatives .

Scientific Research Applications

Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions. In biology, azetidines are studied for their potential as enzyme inhibitors and as components of bioactive molecules . In medicine, azetidines are explored for their potential therapeutic applications, including as antiviral and antibacterial agents . In industry, azetidines are used in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of azetidin-1-yl(azetidin-3-yl)-methanone trifluoroacetate involves its interaction with specific molecular targets and pathways. The azetidine ring provides a conformationally restricted structure that can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to azetidin-1-yl(azetidin-3-yl)-methanone trifluoroacetate include other azetidines, such as azetidine-2-carboxylic acid, azetidine-3-carboxylic acid, and azetidine-4-carboxylic acid . These compounds share the azetidine ring structure but differ in their functional groups and reactivity.

Uniqueness: Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate is unique due to its specific trifluoroacetate group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry, where its distinct reactivity profile can be leveraged for the synthesis of novel compounds and materials .

Properties

IUPAC Name

azetidin-1-yl(azetidin-3-yl)methanone;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.C2HF3O2/c10-7(6-4-8-5-6)9-2-1-3-9;3-2(4,5)1(6)7/h6,8H,1-5H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGSPQVLRQGESA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2CNC2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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